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Compound of Interest

Diethyl ethyl(1-
Compound Name:
methylbutyl)malonate

Cat. No.: B031769

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Diethyl
ethyl(1-methylbutyl)malonate (CAS No. 76-72-2), a key intermediate in organic synthesis.
This document presents available spectroscopic information for Proton Nuclear Magnetic
Resonance (*H NMR), Carbon-13 Nuclear Magnetic Resonance (*3C NMR), and Infrared (IR)
spectroscopy. While experimentally obtained quantitative data for *H and *3C NMR are not
publicly available in detail, this guide includes predicted spectral data based on the compound's
structure and comparison with analogous molecules. Detailed experimental protocols for
acquiring such data are also provided.

Chemical Structure and Properties

Diethyl ethyl(1-methylbutyl)malonate, with the molecular formula C14H2604, is a
disubstituted derivative of diethyl malonate. Its structure consists of a central malonic ester core
substituted with both an ethyl and a 1-methylbutyl group.
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Property Value

IUPAC Name diethyl 2-ethyl-2-(pentan-2-yl)propanedioate
Molecular Formula C14H2604

Molecular Weight 258.35 g/mol

CAS Number 76-72-2

Predicted *H NMR Spectral Data

The following table outlines the predicted *H NMR chemical shifts, multiplicities, and

integrations for Diethyl ethyl(1-methylbutyl)malonate. These predictions are based on

standard chemical shift values and the electronic environment of the protons in the molecule.
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
-O-CHz2-CHs (ester
~4.20 Quartet 4H
ethyl groups)
) -CHz2-CHs (malonate
~1.90 Multiplet 2H
ethyl group)
-CH(CH3s)-CH2-CHa2-
~1.80 Multiplet 1H CHs (1-methylbutyl
group)
] -O-CHz2-CHs (ester
~1.25 Triplet 6H
ethyl groups)
-CH(CH3)-CH2-CHa2-
~1.10-1.40 Multiplet 4H CHs (1-methylbutyl
group)
-CH(CH3)-CH2-CH2-
~0.90 Doublet 3H CHs (1-methylbutyl
group)
] -CHz2-CHs (malonate
~0.85 Triplet 3H
ethyl group)
-CH(CH3)-CH2-CHa2-
~0.85 Triplet 3H CHs (1-methylbutyl

group)

Predicted **C NMR Spectral Data

The predicted 13C NMR chemical shifts for Diethyl ethyl(1-methylbutyl)malonate are
summarized below. These values are estimated based on the carbon types and their
neighboring functional groups.
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Chemical Shift (6, ppm)

Carbon Assignment

~171 C=0 (Ester carbonyls)

~61 -O-CHz-CHs (Ester ethyl groups)

~ 58 Quaternary C

~ 40 -CH(CH3s)- (1-methylbutyl group)
~35 -CH2-CH2-CHs (1-methylbutyl group)
~ 25 -CHz2-CHs (Malonate ethyl group)
~23 -CHz2-CH2-CHs (1-methylbutyl group)
~17 -CHs (1-methylbutyl group)

~14 -O-CHz-CHs (Ester ethyl groups)
~14 -CH(CH3s)-CHz2-CH2-CHs (1-methylbutyl group)
~8 -CHz2-CHs (Malonate ethyl group)

Infrared (IR) Spectral Data

The IR spectrum of Diethyl ethyl(1-methylbutyl)malonate is characterized by strong

absorption bands corresponding to the C=0 stretching of the ester groups.[1] Additional bands

for C-H and C-O stretching are also prominent. While a detailed peak list is not available, the

key absorption bands are expected in the following regions. The acquisition of an FTIR

spectrum has been documented using a capillary cell with the neat liquid.[2]

Wavenumber (cm~?)

Vibration Type

~ 2960 - 2850 C-H stretching (alkane)
~1750-1730 C=0 stretching (ester)
~ 1465 C-H bending (alkane)
~ 1375 C-H bending (alkane)
~ 1250 - 1000 C-O stretching (ester)
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Experimental Protocols

The following are generalized experimental protocols for obtaining the NMR and IR spectra of
Diethyl ethyl(1-methylbutyl)malonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:
o Accurately weigh 10-20 mg of Diethyl ethyl(1-methylbutyl)malonate.

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.qg.,
Chloroform-d, CDCIs) in a clean, dry NMR tube.

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required
for chemical shift referencing (& = 0.00 ppm).

e 'H NMR Spectroscopy:
o Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

o Typical acquisition parameters:

Pulse Angle: 30-45°

Acquisition Time: 2-4 seconds

Relaxation Delay: 1-5 seconds

Number of Scans: 8-16

e 13C NMR Spectroscopy:

o Acquire the spectrum on a 75 MHz or higher field NMR spectrometer.

o Typical acquisition parameters:

» Pulse Angle: 30-45°
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= Acquisition Time: 1-2 seconds
» Relaxation Delay: 2-5 seconds

» Number of Scans: 128-1024 (or more, depending on sample concentration)

o Proton decoupling is typically used to simplify the spectrum to single lines for each unique

carbon atom.

Infrared (IR) Spectroscopy

e Sample Preparation (Neat Liquid):

o Place a small drop of Diethyl ethyl(1-methylbutyl)malonate directly onto the diamond
crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

o Alternatively, for transmission IR, place a drop of the neat liquid between two salt plates
(e.g., NaCl or KBr) to create a thin capillary film.

o Data Acquisition:
o Record the spectrum over a range of 4000-400 cm™1,
o Co-add 16-32 scans to improve the signal-to-noise ratio.

o Collect a background spectrum of the clean ATR crystal or empty salt plates prior to the
sample measurement and subtract it from the sample spectrum.

Visualizations

The following diagrams illustrate the chemical structure of Diethyl ethyl(1-
methylbutyl)malonate and a conceptual workflow for its spectroscopic analysis.

Caption: Chemical structure of Diethyl ethyl(1-methylbutyl)malonate.
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Dlethyl ethyl(1-methylbutyl)malonate Sample

ﬂssolve in CDCNeat Liquid
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com
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